ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound with the molecular formula C20H21ClN2O4. It is known for its unique chemical structure, which includes a chlorobenzoyl group, a morpholinyl group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Amidation: The 4-chlorobenzoyl chloride is then reacted with 5-amino-2-(4-morpholinyl)benzoic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate
- Ethyl 5-[(4-bromobenzoyl)amino]-2-(4-morpholinyl)benzoate
- Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate
Uniqueness
ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H21ClN2O4 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21ClN2O4/c1-2-27-20(25)17-13-16(7-8-18(17)23-9-11-26-12-10-23)22-19(24)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,24) |
InChI Key |
NFNVBVBTGIALRQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.